molecular formula C8H4BrNO2 B1273821 6-Bromo-1,3-benzodioxole-5-carbonitrile CAS No. 6120-26-9

6-Bromo-1,3-benzodioxole-5-carbonitrile

Cat. No.: B1273821
CAS No.: 6120-26-9
M. Wt: 226.03 g/mol
InChI Key: YJAZLOORQHTWFN-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H4BrNO2. It is also known by other names such as 2-Bromo-4,5-methylenedioxybenzonitrile and 6-Bromopiperonylonitrile . This compound is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a nitrile group. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1,3-benzodioxole-5-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-5-carbonitrile. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzodioxole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .

Scientific Research Applications

6-Bromo-1,3-benzodioxole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-benzodioxole-5-carbonitrile depends on its specific application. In chemical reactions, the bromine and nitrile groups play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition or reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1,3-benzodioxole-5-carbonitrile is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZLOORQHTWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377428
Record name 6-bromo-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6120-26-9
Record name 6-bromo-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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